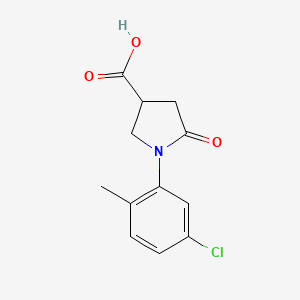

1-(5-Chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(5-Chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H12ClNO3 and its molecular weight is 253.68. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of “1-(5-Chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid” is the Enoyl- [acyl-carrier-protein] reductase [NADH] . This enzyme plays a crucial role in the fatty acid elongation cycle of the FAS-II pathway .

Mode of Action

The compound interacts with its target enzyme by catalyzing the NADH-dependent reduction of the double bond of 2-trans-enoyl-[acyl-carrier protein], an essential step in the fatty acid elongation cycle . It shows preference for long-chain fatty acyl thioester substrates (>C16), and can also use 2-trans-enoyl-CoAs as alternative substrates .

Biochemical Pathways

The affected pathway is the FAS-II pathway , which is involved in the synthesis of long-chain fatty acids . The compound’s interaction with the Enoyl- [acyl-carrier-protein] reductase [NADH] enzyme affects the elongation cycle of this pathway, potentially influencing the production of long-chain fatty acids .

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as absorption, distribution, metabolism, and excretion .

Result of Action

The molecular and cellular effects of the compound’s action would be related to its impact on the FAS-II pathway and the production of long-chain fatty acids . These effects could potentially influence various biological processes that rely on these fatty acids.

Actividad Biológica

1-(5-Chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS Number: 63675-00-3) is a compound of interest due to its potential biological activities, including anticancer and antioxidant properties. This article reviews the synthesis, biological activity, and potential applications of this compound based on recent studies.

- Molecular Formula : C₁₂H₁₂ClNO₃

- Molecular Weight : 265.68 g/mol

- Structure : The compound features a pyrrolidine ring substituted with a carboxylic acid and a chloro-methylphenyl group.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the pyrrolidine ring.

- Introduction of the chloro and methyl groups onto the phenyl ring.

- Carboxylation to yield the final product.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that specific derivatives can induce cytotoxic effects in various cancer cell lines, including A549 (human lung adenocarcinoma) cells.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A549 | 25.4 | |

| 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | A549 | 19.7 |

In comparative studies, these compounds demonstrated cytotoxicity comparable to established chemotherapeutic agents like cisplatin, suggesting their potential as novel anticancer agents.

Antioxidant Activity

The antioxidant activity of this compound has also been evaluated using various assays, including DPPH radical scavenging and reducing power assays. The results indicate that some derivatives possess antioxidant activities greater than that of ascorbic acid.

These findings suggest that the compound may play a role in mitigating oxidative stress, which is implicated in various diseases, including cancer.

Case Studies

Several studies have explored the biological activities of this compound and its derivatives:

- Anticancer Study : A study focused on the effects of various derivatives on A549 cells showed that certain modifications significantly enhanced cytotoxicity compared to the parent compound. The presence of hydroxyl and amino groups was particularly beneficial for increasing activity .

- Antioxidant Evaluation : Another study evaluated the antioxidant properties using both DPPH and reducing power assays, revealing that derivatives with free carboxylic moieties exhibited superior activity compared to those without such substitutions .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antioxidant Properties

Research indicates that derivatives of 1-(5-Chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid exhibit potent antioxidant activities. For instance, compounds synthesized from this base structure have demonstrated antioxidant capabilities that surpass well-known antioxidants such as ascorbic acid and vitamin C. In a study, certain derivatives showed antioxidant activity 1.5 times higher than ascorbic acid using the DPPH radical scavenging method . This suggests potential applications in preventing oxidative stress-related diseases.

Pharmacological Studies

The compound has been investigated for its pharmacological properties, particularly in relation to its ability to modulate biological pathways involved in inflammation and cellular stress responses. Its derivatives have been shown to possess anti-inflammatory properties, making them candidates for therapeutic agents in conditions characterized by excessive inflammation .

Synthesis and Structural Analysis

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions, including esterification and condensation methods. These synthetic routes allow for the introduction of various functional groups that enhance the biological activity of the compounds . The structural elucidation of synthesized compounds often employs techniques such as X-ray diffraction and NMR spectroscopy, confirming the integrity and purity of the products .

Potential Applications in Cosmetic Formulations

Given its antioxidant properties, this compound could be explored for use in cosmetic formulations aimed at reducing oxidative damage to skin cells. Antioxidants are critical in cosmetic products for their role in protecting skin from environmental stressors and aging processes .

Case Studies and Research Findings

Propiedades

IUPAC Name |

1-(5-chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO3/c1-7-2-3-9(13)5-10(7)14-6-8(12(16)17)4-11(14)15/h2-3,5,8H,4,6H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFMQBZLBNDOOFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.